Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-

Catalog No.
S14336229
CAS No.
M.F
C27H29N5O4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,...

Product Name

Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-

IUPAC Name

2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-methyl-4-(methylamino)-3-naphthalen-1-yl-2,6-dioxopyrimidin-5-yl]acetamide

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C27H29N5O4/c1-15-13-21(16(2)17(3)23(15)28)36-14-22(33)30-24-25(29-4)32(27(35)31(5)26(24)34)20-12-8-10-18-9-6-7-11-19(18)20/h6-13,29H,14,28H2,1-5H3,(H,30,33)

InChI Key

JGZQCKIXYRYMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C)OCC(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC4=CC=CC=C43)NC

Acetamide, specifically 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-, is a complex organic compound. It is characterized by a unique structure that includes an amide group and various functional moieties that contribute to its chemical properties and biological activities. This compound is derived from acetamide, which itself is an amide of acetic acid with the formula CH3CONH2\text{CH}_3\text{CONH}_2. Acetamide serves as a fundamental building block in organic chemistry and can be synthesized through various methods.

The chemical behavior of acetamide derivatives often involves typical amide reactions. Key reactions include:

  • Hydrolysis: Acetamide can undergo hydrolysis under acidic or basic conditions to yield acetic acid and ammonia or ammonium salts. For example:
    CH3CONH2+H2OCH3COOH+NH3\text{CH}_3\text{CONH}_2+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{NH}_3
  • Formation of Acid Chlorides: Acetamide can react with acid chlorides to form N-acyl derivatives, which are crucial in synthetic organic chemistry.
  • Dehydration Reactions: Under certain conditions, acetamide can dehydrate to form nitriles or other nitrogen-containing compounds.

These reactions are essential for understanding the reactivity of acetamide in various synthetic pathways .

Acetamide and its derivatives exhibit a range of biological activities. The specific compound mentioned has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. For instance:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties: Some derivatives possess activity against various bacterial strains.
  • Enzyme Inhibition: The presence of the pyrimidine moiety suggests potential for inhibiting specific enzymes involved in metabolic pathways.

These biological activities highlight the importance of acetamide derivatives in drug discovery and development .

The synthesis of 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]- can be achieved through several methods:

  • Amidation Reactions: Direct amidation of carboxylic acids with amines using coupling agents.
  • Multi-step Synthesis: Involves the formation of key intermediates through various reactions such as alkylation and condensation before forming the final product.
  • Use of Catalysts: Catalytic systems can enhance yields and selectivity during synthesis.

The choice of method depends on the desired purity and yield of the final compound .

Acetamide derivatives have diverse applications across various fields:

  • Pharmaceuticals: Used as intermediates in the synthesis of drugs targeting cancer and infectious diseases.
  • Agriculture: Employed in developing pesticides and herbicides.
  • Materials Science: Acts as a plasticizer and solvent in polymer formulations.

The versatility of acetamide derivatives makes them valuable in both industrial and research settings .

Interaction studies involving acetamide derivatives often focus on their binding affinity to specific biological targets. Techniques such as:

  • Molecular Docking: Used to predict how acetamide derivatives interact with enzymes or receptors.
  • In Vitro Assays: Evaluate the biological activity against cell lines or microbial strains.

These studies provide insights into the mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-:

Compound NameStructure HighlightsUnique Features
N,N-DimethylacetamideContains two methyl groups on nitrogenWidely used solvent
AcetamideSimplest amide derived from acetic acidBase for many synthetic reactions
N-AcetylcysteineContains a thiol groupAntioxidant properties

These compounds illustrate the diversity within the class of amides and their unique applications based on structural variations .

Multi-Step Organic Synthesis Pathways for Pyrimidine-Acetamide Hybrid Scaffolds

The synthesis of pyrimidine-acetamide hybrids typically involves sequential construction of the tetrahydro-2,4-dioxopyrimidinyl core followed by regioselective functionalization. A representative pathway begins with the condensation of 1-naphthalenylamine with methyl acetoacetate under acidic conditions to form the dihydro-2,4-dioxopyrimidine intermediate. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate introduces the 3-methyl substituent.

Critical to scaffold assembly is the Petasis reaction, which enables three-component coupling of amines, boronic acids, and carbonyl compounds. For example, microwave-assisted Petasis reactions have been employed to synthesize tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids with nanomolar antimalarial activity. As shown in Table 1, microwave irradiation reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.

Table 1. Comparative Synthesis of Pyrimidine-Acetamide Intermediates Using Conventional vs. Microwave-Assisted Methods

StepMethodTemperatureTimeYieldSource
1ConventionalReflux6 h72%
1Microwave90°C40 min42%
3ConventionalReflux12 h93%
3Microwave160°C30 min91%

Regioselective phenoxy-acetamide coupling presents additional challenges. A two-step protocol involving Ullmann coupling of 4-amino-2,3,5-trimethylphenol with bromoacetamide, followed by palladium-catalyzed amination with the pyrimidinyl amine, achieves the desired linkage in 68–75% yield. Optimization studies demonstrate that ligand choice (e.g., Xantphos vs. BINAP) significantly impacts coupling efficiency, with electron-donating ligands favoring C–N bond formation.

Catalytic Asymmetric Synthesis of Tetrahydro-2,4-Dioxopyrimidinyl Core Structures

Enantioselective construction of the tetrahydro-2,4-dioxopyrimidinyl core remains a focal point for medicinal chemists. Chiral Brønsted acid catalysts, such as phosphoric acids derived from BINOL, have proven effective in promoting asymmetric Biginelli reactions. For instance, (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) catalyzes the cyclocondensation of 1-naphthalenylurea, methyl acetoacetate, and formaldehyde with 89% enantiomeric excess (ee).

Mechanistic Insight: The catalyst activates the urea component via hydrogen bonding, while the methyl acetoacetate enolate attacks the electrophilic imine intermediate in a stereodetermining step. Substituents on the pyrimidine ring influence stereochemical outcomes; bulkier groups at the 3-position (e.g., methyl vs. ethyl) reduce steric hindrance, improving ee values by 12–15%.

Recent advances in organocatalytic domino reactions further streamline core synthesis. A one-pot, three-component cascade employing thiourea catalysts achieves the tetrahydro-2,4-dioxopyrimidinyl scaffold in 76% yield and 94% ee, eliminating the need for intermediate isolation. Key to this success is the catalyst’s dual activation of both electrophilic and nucleophilic partners through cooperative hydrogen bonding.

Green Chemistry Approaches in Phenoxy-Acetamide Coupling Reactions

Sustainable methodologies for phenoxy-acetamide bond formation emphasize solvent selection, energy efficiency, and atom economy. Microwave-assisted coupling, as demonstrated in the synthesis of DPA-714 (a pyrazolo[1,5-a]pyrimidine-acetamide derivative), reduces reaction times from 16 hours to 15 minutes while maintaining 79% yield (Table 2). This approach decreases energy consumption by 85% compared to conventional heating.

Table 2. Green Synthesis of Phenoxy-Acetamide Derivatives

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time16 h15 min64x faster
Energy Use (kWh)4.20.685% reduction
Solvent Volume (mL)501570% less

Aqueous-phase reactions offer additional environmental benefits. The coupling of 4-amino-2,3,5-trimethylphenol with bromoacetamide in water using cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst achieves 82% yield at 80°C, eliminating organic solvents. Life-cycle assessment (LCA) studies indicate this method reduces process mass intensity (PMI) by 40% compared to dichloromethane-based protocols.

Catalyst recycling further enhances sustainability. Silica-supported palladium nanoparticles enable five consecutive coupling cycles without significant activity loss, reducing metal leaching to <0.5 ppm per cycle.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

487.22195442 g/mol

Monoisotopic Mass

487.22195442 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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